5-Bromo-2-fluoro-4-methylanisole
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Overview
Description
5-Bromo-2-fluoro-4-methylanisole is an organic compound with the molecular formula C8H8BrFO. It is a derivative of anisole, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and methyl groups. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-fluoro-4-methylanisole typically involves the bromination and fluorination of 4-methylanisole. One common method is the electrophilic aromatic substitution reaction, where 4-methylanisole is treated with bromine and a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) bromide, to facilitate the substitution process.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-fluoro-4-methylanisole undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the halogen atoms, yielding simpler aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products
Substitution: Products include various substituted anisoles, depending on the nucleophile used.
Oxidation: Products include 5-bromo-2-fluoro-4-methoxybenzaldehyde or 5-bromo-2-fluoro-4-methoxybenzoic acid.
Reduction: Products include 2-fluoro-4-methylanisole or 4-methylanisole.
Scientific Research Applications
5-Bromo-2-fluoro-4-methylanisole is used in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways, providing insights into biological processes.
Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of drug candidates.
Industry: The compound is used in the production of specialty chemicals, dyes, and polymers, contributing to various industrial applications.
Mechanism of Action
The mechanism of action of 5-Bromo-2-fluoro-4-methylanisole depends on its specific application. In chemical reactions, it acts as an electrophile or nucleophile, participating in substitution or addition reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and influencing metabolic pathways. The exact molecular targets and pathways involved vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-fluoro-2-methylanisole: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
2-Bromo-4-methylanisole: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
4-Fluoro-2-methylanisole:
Uniqueness
5-Bromo-2-fluoro-4-methylanisole is unique due to the presence of both bromine and fluorine atoms on the aromatic ring, which imparts distinct electronic and steric effects. These effects influence its reactivity and make it a valuable intermediate in the synthesis of complex organic molecules. The combination of these substituents also enhances its utility in various scientific and industrial applications.
Properties
IUPAC Name |
1-bromo-4-fluoro-5-methoxy-2-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c1-5-3-7(10)8(11-2)4-6(5)9/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FILALLZIJMDEDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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